
盐酸仙凡达定
描述
- EB-1020,以前称为开发代号“EB-1020”,是一种作为5-羟色胺-去甲肾上腺素-多巴胺再摄取抑制剂(SNDRI)开发的化合物。
- 其开发始于Euthymics Bioscience,该公司收购了DOV Pharmaceutical后。
- EB-1020 抑制去甲肾上腺素、多巴胺和5-羟色胺的再摄取,其 IC50 比例分别为 6:38:83 .
科学研究应用
- EB-1020 在各个领域都有潜在的应用:
精神病学和神经病学: 最初开发用于注意力缺陷多动障碍 (ADHD),它表现出类似兴奋剂的疗效和良好的耐受性.
神经递质调节: 其三重再摄取抑制影响 5-羟色胺、去甲肾上腺素和多巴胺水平,使其与情绪障碍相关。
神经药理学: 研究探讨了其对神经递质平衡和相关疾病的影响。
作用机制
- EB-1020 的机制涉及阻断 5-羟色胺 (SERT)、去甲肾上腺素 (NET) 和多巴胺 (DAT) 的再摄取转运蛋白。
- 通过抑制再摄取,它增加了这些神经递质在突触间隙中的可用性,可能影响情绪、注意力和行为。
生化分析
Biochemical Properties
Centanafadine hydrochloride interacts with various enzymes and proteins. It inhibits the reuptake of norepinephrine, dopamine, and serotonin, with an IC 50 ratio of 1:6:14, respectively . This means that it binds to the transporters of these neurotransmitters, blocking their reuptake and increasing their concentration in the synaptic cleft .
Cellular Effects
Centanafadine hydrochloride has significant effects on various types of cells, particularly neurons. By inhibiting the reuptake of norepinephrine, dopamine, and serotonin, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The increased concentration of these neurotransmitters can enhance neuronal communication and modulate various cellular processes .
Molecular Mechanism
The molecular mechanism of action of Centanafadine hydrochloride involves binding interactions with the transporters of norepinephrine, dopamine, and serotonin . By binding to these transporters, it inhibits the reuptake of these neurotransmitters, leading to their increased concentration in the synaptic cleft . This can result in enhanced neuronal communication and changes in gene expression .
Temporal Effects in Laboratory Settings
In clinical trials, Centanafadine hydrochloride demonstrated statistically significant improvements in ADHD symptoms from baseline to week 6 . This suggests that the effects of this compound can change over time in laboratory settings
Metabolic Pathways
As a reuptake inhibitor of norepinephrine, dopamine, and serotonin, it likely interacts with the metabolic pathways of these neurotransmitters .
Transport and Distribution
As a reuptake inhibitor, it is likely to be transported into neurons where it can bind to neurotransmitter transporters .
Subcellular Localization
As a reuptake inhibitor, it is likely to be localized in the presynaptic neuron where it can bind to neurotransmitter transporters .
准备方法
- 不幸的是,EB-1020 的具体合成路线和反应条件在公共领域并不常见。它是通过一系列化学步骤合成,以达到其所需的结构。
- 工业生产方法是专有的,通常出于商业考虑而不公开。
化学反应分析
- EB-1020 可能经历各种化学反应,包括氧化、还原和取代。有关具体反应和试剂的详细信息有限。
- 这些反应形成的主要产物将取决于具体的反应条件和起始材料。
相似化合物的比较
- EB-1020 的独特性在于其三重再摄取抑制特征(5-羟色胺、去甲肾上腺素和多巴胺)。
- 类似化合物包括:
阿米替法定: 也是一种三重再摄取抑制剂。
双环法定: 双重去甲肾上腺素-多巴胺再摄取抑制剂。
达索曲林: 具有较长半衰期的三重再摄取抑制剂。
属性
IUPAC Name |
(1R,5S)-1-naphthalen-2-yl-3-azabicyclo[3.1.0]hexane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N.ClH/c1-2-4-12-7-13(6-5-11(12)3-1)15-8-14(15)9-16-10-15;/h1-7,14,16H,8-10H2;1H/t14-,15+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVMJAJGCQUPKX-LIOBNPLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC4=CC=CC=C4C=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@]1(CNC2)C3=CC4=CC=CC=C4C=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923981-14-0 | |
| Record name | Centanafadine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923981140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride)) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CENTANAFADINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/265DN9X85W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone](/img/structure/B606513.png)
![1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride](/img/structure/B606514.png)
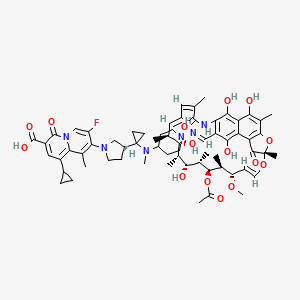
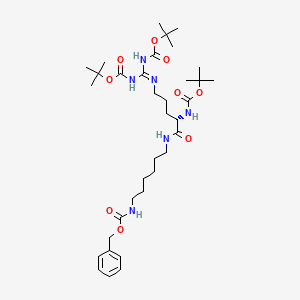
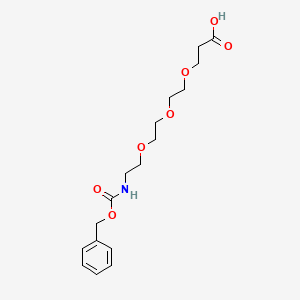
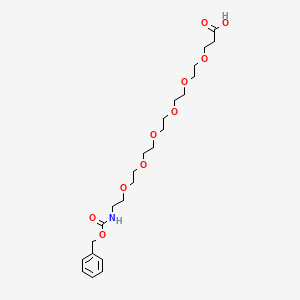
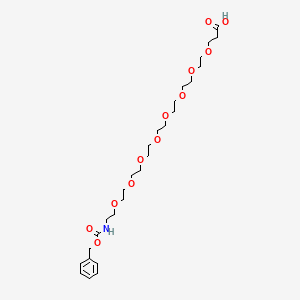
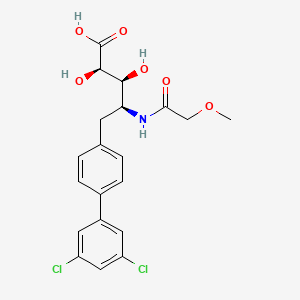



![4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide](/img/structure/B606529.png)

